![molecular formula C20H17BN2O4S B12957330 Boronic acid, B-[1-[(4-methylphenyl)sulfonyl]-5-phenyl-1H-pyrrolo[2,3-b]pyridin-3-yl]-](/img/structure/B12957330.png)
Boronic acid, B-[1-[(4-methylphenyl)sulfonyl]-5-phenyl-1H-pyrrolo[2,3-b]pyridin-3-yl]-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Boronic acid, B-[1-[(4-methylphenyl)sulfonyl]-5-phenyl-1H-pyrrolo[2,3-b]pyridin-3-yl]- is a specialized organoboron compound. Organoboron compounds are known for their versatility in organic synthesis, particularly in cross-coupling reactions such as the Suzuki-Miyaura coupling. This compound features a boronic acid functional group attached to a complex aromatic structure, making it valuable in various chemical applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of boronic acid, B-[1-[(4-methylphenyl)sulfonyl]-5-phenyl-1H-pyrrolo[2,3-b]pyridin-3-yl]- typically involves the following steps:
Formation of the Pyrrolo[2,3-b]pyridine Core: This can be achieved through cyclization reactions involving appropriate precursors.
Introduction of the Phenyl and Methylphenylsulfonyl Groups: These groups are introduced via electrophilic aromatic substitution reactions.
Industrial Production Methods: Industrial production of this compound would likely follow similar synthetic routes but optimized for large-scale production. This includes using continuous flow reactors and automated systems to ensure high yield and purity.
Types of Reactions:
Oxidation: The boronic acid group can undergo oxidation to form boronic esters or borates.
Reduction: The compound can be reduced under specific conditions to modify the aromatic rings.
Substitution: The aromatic rings can undergo various substitution reactions, including halogenation and nitration.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Halogenating agents like bromine or nitrating agents like nitric acid.
Major Products:
Oxidation: Boronic esters or borates.
Reduction: Modified aromatic compounds.
Substitution: Halogenated or nitrated derivatives.
Chemistry:
Cross-Coupling Reactions: Used as a reagent in Suzuki-Miyaura coupling to form carbon-carbon bonds.
Catalysis: Acts as a catalyst in various organic reactions.
Biology:
Enzyme Inhibition: Boronic acids are known to inhibit serine proteases, making them useful in studying enzyme mechanisms.
Medicine:
Drug Development: Potential use in developing new pharmaceuticals due to its ability to form stable complexes with biological molecules.
Industry:
Material Science: Used in the synthesis of advanced materials, including polymers and nanomaterials.
Mechanism of Action
The compound exerts its effects primarily through its boronic acid group, which can form reversible covalent bonds with diols and other nucleophiles. This property is exploited in various applications, including enzyme inhibition and cross-coupling reactions. The molecular targets include enzymes with active site serine residues and other nucleophilic centers in organic molecules.
Comparison with Similar Compounds
4-Pyridinylboronic Acid: Another boronic acid with a simpler structure.
(1-Tosyl-1H-pyrrolo[2,3-b]pyridin-3-yl)boronic Acid: A closely related compound with a similar core structure.
Uniqueness: Boronic acid, B-[1-[(4-methylphenyl)sulfonyl]-5-phenyl-1H-pyrrolo[2,3-b]pyridin-3-yl]- is unique due to its complex aromatic structure and the presence of both phenyl and methylphenylsulfonyl groups. This makes it particularly versatile in various chemical reactions and applications.
Properties
Molecular Formula |
C20H17BN2O4S |
|---|---|
Molecular Weight |
392.2 g/mol |
IUPAC Name |
[1-(4-methylphenyl)sulfonyl-5-phenylpyrrolo[2,3-b]pyridin-3-yl]boronic acid |
InChI |
InChI=1S/C20H17BN2O4S/c1-14-7-9-17(10-8-14)28(26,27)23-13-19(21(24)25)18-11-16(12-22-20(18)23)15-5-3-2-4-6-15/h2-13,24-25H,1H3 |
InChI Key |
GTFCBHZBSGPDCH-UHFFFAOYSA-N |
Canonical SMILES |
B(C1=CN(C2=C1C=C(C=N2)C3=CC=CC=C3)S(=O)(=O)C4=CC=C(C=C4)C)(O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N,N,N',N'-tetramethyl-N-{2-[(3-methylcyclohexyl)oxy]-2-oxoethyl}-N'-{2-[5-methyl-2-(propan-2-yl)cyclohexyl]-2-oxoethyl}decane-1,10-diaminium](/img/structure/B12957248.png)
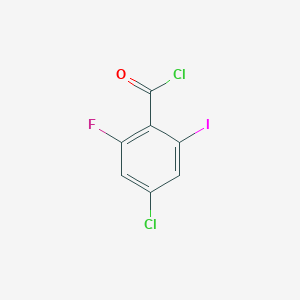
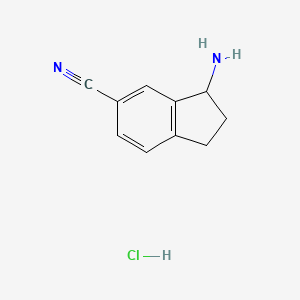
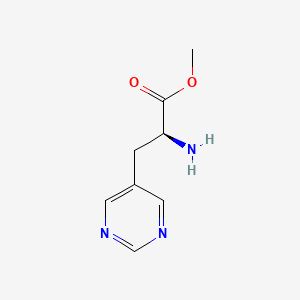
![(R)-2-(Benzofuran-3-yl)-1-((3aS,4S,6S,7aR)-3a,5,5-trimethylhexahydro-4,6-methanobenzo[d][1,3,2]dioxaborol-2-yl)ethanamine hydrochloride](/img/structure/B12957283.png)


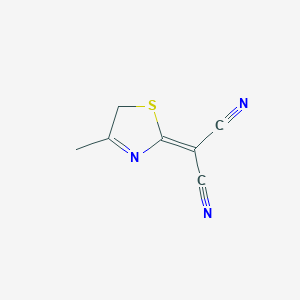
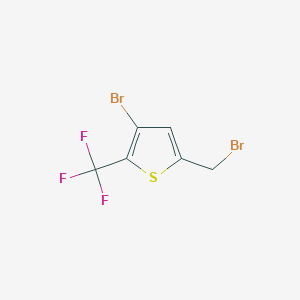
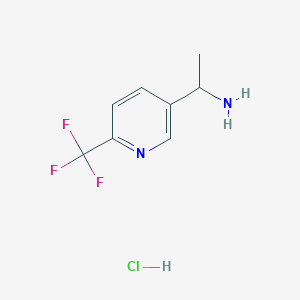
![11-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1,2,3,4,6,7,14,14a-octahydrobenzo[4,5]imidazo[1,2-d]pyrido[2,1-g][1,4]diazepine](/img/structure/B12957310.png)
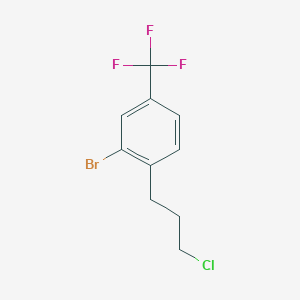
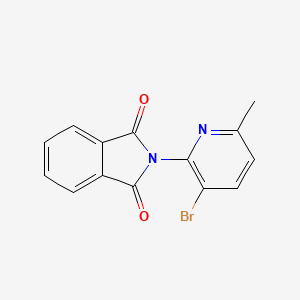
![2'-Chlorospiro[fluorene-9,9'-xanthene]](/img/structure/B12957338.png)
